7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide
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Overview
Description
7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C . This method allows for the formation of the benzoxepine ring system, which is a crucial structural component of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxepine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex benzoxepine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
- 7-Methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide : This compound shares a similar benzoxepine core structure but differs in the substituent groups, leading to distinct biological activities.
- Benzofuran derivatives : These compounds have a similar heterocyclic structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Uniqueness: 7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide stands out due to its specific methoxy and phenyl substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20) |
InChI Key |
RYXIKWLYJRKHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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